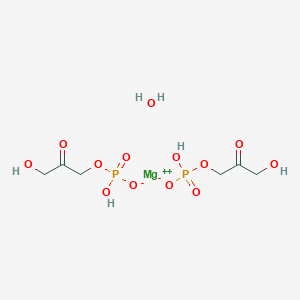
Oxtocin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxytocin is a peptide hormone and neuropeptide that is produced in the hypothalamus and released by the posterior pituitary gland. It plays a crucial role in various physiological processes, including childbirth, lactation, and social bonding. Oxytocin is often referred to as the “love hormone” due to its role in promoting social interactions and bonding between individuals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxytocin can be synthesized using both liquid-phase and solid-phase peptide synthesis methods. The liquid-phase synthesis involves the use of benzyloxy carbonyl acyl (CBZ) protection routes, where dipeptides are protected under acidic conditions and then condensed. After deprotection and oxidation, the target product oxytocin is obtained . Solid-phase synthesis is another method where the peptide chain is assembled on a solid support, allowing for easier purification and higher yields .
Industrial Production Methods
In industrial settings, oxytocin is produced using recombinant DNA technology. This involves inserting the gene encoding oxytocin into bacterial or yeast cells, which then produce the hormone. The oxytocin is subsequently purified from the culture medium using various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Oxytocin undergoes several types of chemical reactions, including:
Reduction: The disulfide bonds in oxytocin can be reduced to form free thiol groups.
Substitution: Various amino acid residues in oxytocin can be substituted to create analogs with different biological activities.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of oxytocin include diphenyl azidophosphate, dioxane, piperidine, and trifluoroacetic acid (TFA). Reaction conditions typically involve controlled temperatures ranging from -20 to 40 degrees Celsius and reaction times of 10-40 hours .
Major Products Formed
The major products formed from these reactions include various oxytocin analogs with modified biological activities. These analogs are used in research to study the different physiological effects of oxytocin .
Applications De Recherche Scientifique
Oxytocin has a wide range of scientific research applications, including:
Chemistry: Oxytocin is used as a model peptide in studies of peptide synthesis and folding.
Biology: It is studied for its role in social behavior, stress regulation, and reproductive physiology.
Medicine: Oxytocin is used clinically to induce labor, control postpartum bleeding, and enhance social functioning in conditions like autism spectrum disorders
Mécanisme D'action
Oxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors located in various tissues, including the uterus, mammary glands, and brain. Upon binding, oxytocin activates intracellular signaling pathways that increase intracellular calcium levels, leading to muscle contractions in the uterus and milk ejection in the mammary glands . In the brain, oxytocin influences social behavior by modulating neurotransmitter release and neuronal activity .
Comparaison Avec Des Composés Similaires
Oxytocin is often compared with other similar compounds, such as:
Carbetocin: A synthetic analog of oxytocin used to prevent postpartum hemorrhage.
Demoxytocin: Another synthetic analog with similar uterotonic effects.
Oxytocin is unique in its dual role in both reproductive physiology and social behavior, making it a valuable compound for both clinical and research applications .
Propriétés
IUPAC Name |
1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66N12O12S2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOPRXBHLZRZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66N12O12S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1007.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

azolidine-2-carboxylic acid](/img/structure/B15088615.png)
![1-(2-cyclopentylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol;hydrochloride](/img/structure/B15088616.png)


![(1S,4R)-2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15088631.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B15088634.png)


![[1-(Diphenylphosphino)ethyl]ferrocene](/img/structure/B15088647.png)

![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B15088676.png)


